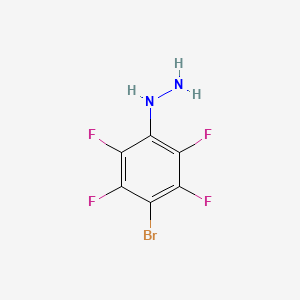

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

Description

The exact mass of the compound (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170069. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF4N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXNTMIIWYYOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305267 | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2797-79-7 | |

| Record name | 2797-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for (4-bromo-2,3,5,6-tetrafluorophenyl)hydrazine, a valuable reagent in the development of novel pharmaceuticals and functional materials. The synthesis is based on established chemical transformations, ensuring reproducibility and scalability. This document details the necessary starting materials, step-by-step experimental protocols, and expected outcomes, presented in a clear and concise format to aid in laboratory implementation.

Synthesis Pathway Overview

The most viable and widely recognized method for the synthesis of aryl hydrazines is the diazotization of an appropriate aniline precursor, followed by the reduction of the resulting diazonium salt. This two-step process is adaptable for a wide range of substituted anilines and is the recommended pathway for the preparation of (4-bromo-2,3,5,6-tetrafluorophenyl)hydrazine.

The proposed synthesis commences with the commercially available 4-bromo-2,3,5,6-tetrafluoroaniline. This starting material undergoes diazotization using sodium nitrite in the presence of a strong acid to form the corresponding diazonium salt. This intermediate is then reduced to the target hydrazine derivative.

Caption: Proposed two-step synthesis pathway for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar halogenated and fluorinated aryl hydrazines. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.

Step 1: Diazotization of 4-Bromo-2,3,5,6-tetrafluoroaniline

This procedure details the formation of the 4-bromo-2,3,5,6-tetrafluorobenzenediazonium chloride intermediate.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| 4-Bromo-2,3,5,6-tetrafluoroaniline | C₆H₂BrF₄N | 243.99 | 10 |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 30 |

| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 11 |

| Deionized Water | H₂O | 18.02 | As needed |

| Ice | H₂O | 18.02 | As needed |

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2,3,5,6-tetrafluoroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (30 mmol) and deionized water (20 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (11 mmol) in deionized water (10 mL) and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

The resulting solution contains the 4-bromo-2,3,5,6-tetrafluorobenzenediazonium chloride intermediate and should be used immediately in the subsequent reduction step.

Step 2: Reduction of the Diazonium Salt to (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

This protocol describes the reduction of the diazonium salt to the final product using stannous chloride as the reducing agent. An alternative procedure using sodium metabisulfite is also provided.

Method A: Reduction with Stannous Chloride

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.63 | 30 |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |

Procedure:

-

In a 250 mL beaker, dissolve stannous chloride dihydrate (30 mmol) in concentrated hydrochloric acid (20 mL).

-

Cool the stannous chloride solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

The precipitated (4-bromo-2,3,5,6-tetrafluorophenyl)hydrazine hydrochloride is collected by vacuum filtration and washed with a small amount of cold water.

-

To obtain the free base, suspend the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous suspension with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Method B: Reduction with Sodium Metabisulfite

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| Sodium Metabisulfite (Na₂S₂O₅) | Na₂S₂O₅ | 190.11 | 20 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |

Procedure:

-

Prepare a solution of sodium metabisulfite (20 mmol) in water (50 mL) and cool it to 10-15 °C.

-

Adjust the pH of the metabisulfite solution to 6-7 by the dropwise addition of a sodium hydroxide solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the sodium metabisulfite solution while maintaining the temperature between 10-20 °C.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Acidify the mixture with concentrated hydrochloric acid and heat to 60-80 °C for 1 hour to hydrolyze the intermediate.

-

Cool the solution and neutralize with a sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify by recrystallization as described in Method A.

Data Presentation

| Parameter | Expected Value |

| Diazotization | |

| Reaction Time | 30 - 60 min |

| Temperature | 0 - 5 °C |

| Reduction (SnCl₂) | |

| Reaction Time | 2 - 4 hours |

| Temperature | 0 - 25 °C |

| Reduction (Na₂S₂O₅) | |

| Reaction Time | 1 - 2 hours |

| Temperature | 10 - 25 °C |

| Overall Yield | 60 - 80% |

Logical Workflow

The following diagram illustrates the logical progression of the synthesis and purification process.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine from tetrafluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences from 2,3,5,6-tetrafluoroaniline and proceeds through a three-step sequence involving bromination, diazotization, and reduction. This document provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthetic workflow to facilitate reproducible and efficient synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine from 2,3,5,6-tetrafluoroaniline is accomplished via a three-step reaction sequence:

-

Electrophilic Bromination: The initial step involves the regioselective bromination of 2,3,5,6-tetrafluoroaniline at the para-position to yield 4-Bromo-2,3,5,6-tetrafluoroaniline. The electron-donating amino group activates the aromatic ring, directing the incoming bromine electrophile to the sterically accessible and electronically favorable C4 position.

-

Diazotization: The resulting 4-Bromo-2,3,5,6-tetrafluoroaniline is then converted to its corresponding diazonium salt. This is achieved through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures to ensure the stability of the diazonium intermediate.

-

Reduction: The final step involves the reduction of the 4-bromo-2,3,5,6-tetrafluorobenzenediazonium salt to the target hydrazine, (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. This transformation is commonly effected using a mild reducing agent such as sodium metabisulfite or stannous chloride.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are optimized for the synthesis of the target compound.

Step 1: Synthesis of 4-Bromo-2,3,5,6-tetrafluoroaniline

This procedure employs a safer in situ generation of bromine from hydrobromic acid and hydrogen peroxide.

Materials:

-

2,3,5,6-Tetrafluoroaniline

-

Hydrobromic acid (48% aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq.) in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add hydrobromic acid (48%, 2.2 eq.) dropwise to the stirred solution.

-

To this mixture, add hydrogen peroxide (30%, 1.2 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude 4-Bromo-2,3,5,6-tetrafluoroaniline by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzenediazonium Chloride

This is a standard diazotization procedure. The resulting diazonium salt is highly reactive and is typically used immediately in the subsequent step without isolation.

Materials:

-

4-Bromo-2,3,5,6-tetrafluoroaniline

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Distilled water

-

Beaker

-

Magnetic stirrer

-

Ice/salt bath

Procedure:

-

In a 250 mL beaker, suspend 4-Bromo-2,3,5,6-tetrafluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

-

Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension over 30 minutes, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be detected with starch-iodide paper.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The resulting solution of 4-Bromo-2,3,5,6-tetrafluorobenzenediazonium chloride is used directly in the next step.

Step 3: Synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

This reduction step utilizes sodium metabisulfite to convert the diazonium salt to the corresponding hydrazine.

Materials:

-

Solution of 4-Bromo-2,3,5,6-tetrafluorobenzenediazonium chloride (from Step 2)

-

Sodium metabisulfite

-

Sodium hydroxide solution (10 M)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a large Erlenmeyer flask, prepare a solution of sodium metabisulfite (3.0 eq.) in water and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Step 2) to the stirred sodium metabisulfite solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Basify the reaction mixture by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. Please note that yields are representative and may vary based on reaction scale and optimization.

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2,3,5,6-Tetrafluoroaniline | HBr, H₂O₂ | Dichloromethane | 0 - RT | 4 - 6 | 85-95 | >98 |

| 2 | 4-Bromo-2,3,5,6-tetrafluoroaniline | NaNO₂, HCl | Water | 0 - 5 | 1 | (in situ) | - |

| 3 | 4-Bromo-2,3,5,6-tetrafluorobenzenediazonium Chloride | Na₂S₂O₅ | Water | 0 - RT | 3 | 70-85 | >97 |

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine.

Caption: Synthetic pathway for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine.

An In-depth Technical Guide to the Chemical Properties of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a halogenated aromatic hydrazine derivative. Its structure, featuring a bromine atom and four fluorine atoms on the phenyl ring, imparts unique chemical properties that are of interest in synthetic chemistry, particularly as a building block for more complex fluorinated molecules. This guide provides a comprehensive overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential reactivity. The information presented is intended to support researchers in the fields of medicinal chemistry, materials science, and chemical synthesis.

Core Chemical Properties

The fundamental chemical and physical properties of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 2797-79-7 | [1][2] |

| Molecular Formula | C₆H₃BrF₄N₂ | [1][2] |

| Molecular Weight | 259.01 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 79-80 °C | [1] |

| InChI | InChI=1S/C6H3BrF4N2/c7-1-2(8)4(10)6(12-11)5(13)3(1)9/h12H,11H2 | [2] |

| SMILES | NNc1c(F)c(F)c(Br)c(F)c1F | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine involves the nucleophilic substitution of a fluorine atom in bromopentafluorobenzene with hydrazine.

Synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

Reaction Scheme:

References

An In-depth Technical Guide to (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

CAS Number: 2797-79-7

This technical whitepaper provides a comprehensive overview of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine, a fluorinated aromatic hydrazine derivative. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed information on its properties, synthesis, reactivity, and safe handling.

Chemical Properties and Identification

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a specialized chemical reagent, primarily utilized in synthetic organic chemistry. Its highly fluorinated and brominated phenyl ring makes it a unique building block for introducing tetrafluorophenyl moieties into more complex molecules. Due to its status as a rare chemical for early discovery research, extensive physical property data is not always collected by suppliers.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2797-79-7 | [1][2] |

| Molecular Formula | C₆H₃BrF₄N₂ | [1][2] |

| Molecular Weight | 258.99 g/mol | [2] |

| Synonyms | 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine |[1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis logically starts from 4-bromo-2,3,5,6-tetrafluoroaniline. The process involves two key steps:

-

Diazotization: The primary amine group of the aniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

-

Reduction: The diazonium salt intermediate is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium sulfite, stannous chloride, or sodium metabisulfite[3].

Caption: Proposed synthesis pathway for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine.

Experimental Protocol: Synthesis

-

Diazotization:

-

Suspend 4-bromo-2,3,5,6-tetrafluoroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt solution.

-

-

Reduction:

-

In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

The resulting product can then be isolated by basification followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

-

Chemical Reactivity and Applications

As a hydrazine derivative, the primary application of this compound is as a nucleophilic reagent and a precursor for synthesizing various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.

Hydrazone Formation

A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is an addition-elimination process where the nucleophilic hydrazine adds to the carbonyl carbon, followed by the elimination of a water molecule.

Caption: General reaction scheme for hydrazone formation.

Applications in Drug Development

Substituted hydrazines and their resulting hydrazone derivatives are pivotal in the synthesis of nitrogen-containing heterocycles like pyrazoles, indoles, and triazines. These structural motifs are prevalent in many biologically active compounds. The highly fluorinated phenyl group of this specific reagent can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final drug candidates. Research on related hydrazide-hydrazone compounds has demonstrated their potential as antitumor agents[4].

Experimental Protocol: General Hydrazone Synthesis

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine (1.0 to 1.1 equivalents) to the solution.

-

Add a catalytic amount of acid (e.g., a few drops of acetic acid) to facilitate the reaction.

-

Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution upon cooling. If not, the product can be isolated by removing the solvent and purifying the residue by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

No specific safety data sheet (SDS) is available for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine in the search results. However, based on the known hazards of similar compounds like phenylhydrazine and other halogenated aromatics, stringent safety precautions are required[5][6][7][8].

Table 2: Anticipated Hazards and Handling Precautions

| Category | Information | Reference |

|---|---|---|

| Anticipated Hazards | - Toxic if swallowed, inhaled, or in contact with skin. - Causes severe skin and eye irritation/burns. - Potential for skin sensitization (allergic reactions). - Suspected of causing genetic defects or cancer. | [5][7][8] |

| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile). - Safety goggles and a face shield. - Laboratory coat. - Use a certified respirator if dust or vapors are generated. | [5][9] |

| Handling | - Use only in a well-ventilated chemical fume hood. - Avoid all personal contact, including inhalation of dust or vapors. - Keep away from heat, sparks, and open flames. - Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light and air. | [5][6] |

| First Aid | - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention. - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |[6][7] |

Conclusion

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a valuable, specialized reagent for organic synthesis, particularly for constructing complex molecules in pharmaceutical and materials science research. Its synthesis follows standard aryl hydrazine preparation methods, and its reactivity is dominated by the nucleophilic nature of the hydrazine group. Due to its potential toxicity, all handling and experimental procedures must be conducted with appropriate engineering controls and personal protective equipment in a laboratory setting.

References

- 1. (4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)-HYDRAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2797-79-7|(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine|(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine|-范德生物科技公司 [bio-fount.com]

- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. nj.gov [nj.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a halogenated aromatic hydrazine derivative with significant potential in synthetic chemistry, particularly as a building block for novel pharmaceuticals and agrochemicals. The presence of a tetrafluorinated phenyl ring and a bromine atom imparts unique electronic properties and metabolic stability to its derivatives. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties based on closely related analogs, and a discussion of its potential applications in drug discovery and analytical sciences.

Molecular Structure and Properties

The molecular structure of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is characterized by a hydrazine group (-NHNH₂) attached to a 4-bromo-2,3,5,6-tetrafluorophenyl ring. The high degree of fluorination is expected to influence the acidity of the N-H protons and the nucleophilicity of the terminal nitrogen atom.

Physicochemical Properties

| Property | (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine (Predicted) | (Pentafluorophenyl)hydrazine (Experimental) |

| Molecular Formula | C₆H₃BrF₄N₂ | C₆H₃F₅N₂ |

| Molecular Weight | 258.99 g/mol | 198.09 g/mol [2][4][5][7] |

| Appearance | Predicted to be a solid, possibly tan or off-white crystals/powder | Tan flakes/powder[1][5] |

| Melting Point | Expected to be in a similar range to the analog | 74-76 °C[5] |

| Solubility | Predicted to be soluble in organic solvents like ethers, chlorinated solvents, and possibly alcohols | Soluble in organic solvents |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine based on the known data for (pentafluorophenyl)hydrazine.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 3.5-5.5 (br s, 3H, -NHNH₂) | The chemical shifts of the hydrazine protons can be broad and concentration-dependent. |

| ¹³C NMR | 135-145 (m, C-F), 100-110 (m, C-Br) | Complex multiplets are expected due to C-F coupling. The carbon bearing the bromine will have a distinct chemical shift compared to the C-F carbons. |

| ¹⁹F NMR | -140 to -165 | Two distinct multiplets are expected for the fluorine atoms ortho and meta to the hydrazine group. |

1.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | N-H stretching |

| 1600-1650 | N-H bending |

| 1450-1550 | Aromatic C=C stretching |

| 950-1100 | C-F stretching |

| 500-600 | C-Br stretching |

1.2.3. Mass Spectrometry (MS)

| m/z | Assignment |

| 258/260 | [M]⁺ molecular ion peak (isotopic pattern due to Br) |

| 227/229 | [M-NHNH₂]⁺ |

| 179 | [M-Br]⁺ |

Synthesis and Experimental Protocols

A plausible synthetic route to (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine involves the diazotization of 4-bromo-2,3,5,6-tetrafluoroaniline followed by reduction of the resulting diazonium salt. This is a standard and widely used method for the preparation of phenylhydrazines.[10]

Proposed Synthetic Workflow

Caption: Proposed synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine.

Detailed Experimental Protocol: Synthesis

Step 1: Diazotization of 4-Bromo-2,3,5,6-tetrafluoroaniline

-

To a stirred solution of 4-bromo-2,3,5,6-tetrafluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The formation of the diazonium salt can be monitored by testing with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Collect the precipitated hydrochloride salt of the product by vacuum filtration and wash it with a small amount of cold water.

Step 3: Liberation of the Free Base and Purification

-

Suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide or ammonium hydroxide until the mixture is basic (pH > 9) to liberate the free hydrazine.

-

Extract the aqueous suspension with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization Workflow

A logical workflow for the characterization of the synthesized (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine would involve a series of analytical techniques to confirm its identity and purity.

Caption: Logical workflow for the characterization of the target compound.

Potential Applications in Research and Drug Development

Polyfluorinated phenylhydrazines and their derivatives, hydrazones, are of significant interest in medicinal chemistry and drug discovery.[11][12][13][14]

Precursor for Bioactive Hydrazones

The primary application of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is likely as a synthon for the preparation of a wide range of hydrazones. The reaction of the hydrazine with aldehydes and ketones yields the corresponding hydrazones, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[11][13] The tetrafluorophenyl moiety can enhance the metabolic stability and membrane permeability of the resulting drug candidates.

Role in Medicinal Chemistry

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to improve their pharmacokinetic and pharmacodynamic properties.[14] The (4-Bromo-2,3,5,6-tetrafluorophenyl) group can serve as a lipophilic and metabolically stable scaffold. The bromine atom provides a handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.

Analytical Derivatizing Agent

Phenylhydrazines, particularly fluorinated ones, are used as derivatizing agents in analytical chemistry to enhance the detectability of carbonyl compounds in techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[15] The polyfluorinated moiety in (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine would make its derivatives highly responsive to electron capture detection (ECD), a very sensitive detection method.

Safety and Handling

Hydrazine derivatives should be handled with care as they are often toxic and can be skin and respiratory irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of closely related compounds like (pentafluorophenyl)hydrazine.[5]

Conclusion

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine represents a valuable, albeit not extensively studied, building block for chemical synthesis. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. Its potential applications in the development of novel therapeutic agents and as a tool in analytical chemistry warrant further investigation by the scientific community. The detailed protocols and predicted data herein serve as a valuable resource for researchers interested in exploring the chemistry and utility of this and other polyhalogenated phenylhydrazines.

References

- 1. (Pentafluorophenyl)hydrazine | C6H3F5N2 | CID 13236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrazine, (pentafluorophenyl)- [webbook.nist.gov]

- 3. Hydrazine, (pentafluorophenyl)- [webbook.nist.gov]

- 4. Hydrazine, (pentafluorophenyl)- [webbook.nist.gov]

- 5. 五氟苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - Pentafluorophenylhydrazine (C6H3F5N2) [pubchemlite.lcsb.uni.lu]

- 7. Pentafluorophenylhydrazine 97 828-73-9 [sigmaaldrich.com]

- 8. PENTAFLUOROPHENYLHYDRAZINE(828-73-9) MS spectrum [chemicalbook.com]

- 9. (Pentafluorophenyl)hydrazine | CAS#:828-73-9 | Chemsrc [chemsrc.com]

- 10. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 11. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents | MDPI [mdpi.com]

- 12. Recent advances in the synthesis of fluorinated hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]

- 14. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Guide for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine: A Technical Overview for Researchers

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. These predictions are derived from data for closely related compounds, such as (pentafluorophenyl)hydrazine, and an analysis of substituent effects on spectroscopic parameters.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | 3.5 - 5.0 | Broad singlet | Chemical shift is highly dependent on solvent and concentration. Protons are exchangeable with D₂O. |

| ¹³C | 135-145 (C-F), 110-120 (C-N), 90-100 (C-Br) | Multiplets | Large C-F coupling constants are expected. The chemical shifts are estimated based on substituent effects on a benzene ring. |

| ¹⁹F | -140 to -150 (ortho to -NHNH₂), -160 to -170 (meta to -NHNH₂) | Multiplets | Complex coupling between the fluorine atoms is expected. Chemical shifts are referenced to CFCl₃.[1] |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 950 - 1150 | Strong, Multiple Bands |

| C-Br Stretch | 500 - 650 | Medium to Weak |

Table 3: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₆H₃BrF₄N₂ | |

| Molecular Weight | 277.99 g/mol | |

| [M]⁺ Isotopic Pattern | Two peaks of nearly equal intensity | Characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| Key Fragmentation | Loss of NH₂, N₂H₃, and subsequent loss of fluorine or bromine atoms. | The fragmentation pattern will be influenced by the high stability of the polyfluorinated aromatic ring. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine.

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol is based on the reaction of a polyhalogenated benzene with hydrazine, a common method for the synthesis of substituted phenylhydrazines.

Materials:

-

1-Bromo-2,3,4,5,6-pentafluorobenzene

-

Hydrazine hydrate

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2,3,4,5,6-pentafluorobenzene (1 equivalent) in anhydrous ethanol under an inert atmosphere.

-

Add hydrazine hydrate (2-3 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the aromatic and amine proton regions.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse program. The chemical shifts should be referenced to an external standard such as CFCl₃.[2][3]

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[4]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the proposed synthetic and analytical workflow for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine, as well as a conceptual diagram of its potential application in drug discovery.

Caption: Synthetic and analytical workflow for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine.

Caption: Conceptual pathway for the application of the title compound in drug discovery.

References

The Reactivity of Polyfluorinated Phenylhydrazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of polyfluorinated phenylhydrazines, a class of compounds of increasing importance in medicinal chemistry and materials science. The introduction of fluorine atoms into the phenylhydrazine scaffold significantly modulates its chemical properties, leading to unique reactivity patterns and opening avenues for the synthesis of novel fluorinated heterocycles and other valuable molecules. This document details key reactions, provides experimental protocols, and presents quantitative data to facilitate the application of these versatile building blocks in research and development.

Core Reactivity Principles

The reactivity of polyfluorinated phenylhydrazines is governed by the interplay of the nucleophilic hydrazine moiety and the electron-deficient polyfluorinated aromatic ring. The strong electron-withdrawing nature of fluorine atoms activates the phenyl ring towards nucleophilic aromatic substitution (SNAr), while also influencing the reactivity of the hydrazine group in classical reactions such as the Fischer indole synthesis and cycloadditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[1][2] The presence of fluorine substituents on the phenylhydrazine ring influences the reaction conditions and can impact the yield of the resulting fluorinated indoles. Generally, electron-withdrawing groups can make the cyclization step more challenging, sometimes requiring stronger acids or higher temperatures.[3][4][5]

General Reaction Scheme

The overall transformation of the Fischer indole synthesis is depicted below:

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of N-CF₃ Indoles

A notable example is the synthesis of N-trifluoromethyl indoles, which demonstrates the robustness of the Fischer indole synthesis even with a strongly electron-withdrawing N-CF₃ group.[6]

Materials:

-

N-Aryl-N-trifluoromethylhydrazine

-

Ketone or Aldehyde

-

Sulfuric acid (H₂SO₄)

-

Methanol (MeOH)

Procedure:

-

To a solution of the N-aryl-N-trifluoromethylhydrazine in methanol, add the desired ketone or aldehyde.

-

Carefully add a catalytic amount of sulfuric acid.

-

Heat the reaction mixture at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |

| N-Phenyl-N-trifluoromethylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydro-9-(trifluoromethyl)-9H-carbazole | 89 | [6] |

| N-(4-Bromophenyl)-N-trifluoromethylhydrazine | Cyclohexanone | 6-Bromo-1,2,3,4-tetrahydro-9-(trifluoromethyl)-9H-carbazole | 86 | [6] |

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the polyfluorinated aromatic ring makes it susceptible to nucleophilic attack, leading to the displacement of a fluorine atom. This SNAr reaction is a powerful tool for the functionalization of polyfluorinated phenylhydrazines.[7][8] The reaction is particularly facile at the para position due to the ability of the nitro group in a Meisenheimer intermediate to stabilize the negative charge.[7]

General Reaction Scheme

The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr on Pentafluorophenyl-Substituted Systems

Materials:

-

5-(Pentafluorophenyl)-dipyrromethane

-

Amine or Alcohol nucleophile

-

Solvent (e.g., acetonitrile, DMF)

-

Base (e.g., K₂CO₃, Et₃N)

Procedure:

-

Dissolve the 5-(pentafluorophenyl)-dipyrromethane in the chosen solvent.

-

Add the amine or alcohol nucleophile and the base.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture and perform an appropriate aqueous work-up.

-

Purify the product by column chromatography.

Quantitative Data for SNAr on Polyfluoroarenes:

| Polyfluoroarene | Nucleophile | Conditions | Product | Yield (%) | Reference |

| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60 °C | 10-(Heptafluoro-p-tolyl)phenothiazine | 96 | [10] |

| Decafluorobiphenyl | Phenothiazine | K₂CO₃, DMF, 60 °C | 10-(Nonafluorobiphenyl-4-yl)phenothiazine | 51 | [10] |

Cycloaddition Reactions

Polyfluorinated phenylhydrazines can participate in various cycloaddition reactions, either directly or after conversion to a derivative such as a hydrazone. These reactions are valuable for the construction of five-membered heterocyclic rings.

[3+2] Cycloaddition of Phenylhydrazones with Chalcones (Pyrazoline Synthesis)

The reaction of phenylhydrazones (formed in situ from phenylhydrazine and a ketone) with α,β-unsaturated ketones (chalcones) is a common method for synthesizing pyrazolines. The presence of fluorine atoms on the phenylhydrazine can influence the reaction rate and yield.[11][12][13][14]

Caption: Synthesis of pyrazolines from chalcones and phenylhydrazines.

This one-pot method is efficient for the synthesis of fluorinated pyrazolines.[11]

Materials:

-

4-(4-fluorobenzyl)oxy acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide

-

Phenylhydrazine

Procedure:

-

Dissolve the acetophenone and benzaldehyde in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in ethanol dropwise with stirring.

-

Reflux the mixture for 45 minutes to form the chalcone intermediate in situ.

-

Without isolation, add phenylhydrazine to the reaction mixture.

-

Continue to reflux for 9 hours, monitoring the reaction by TLC.

-

After completion, concentrate the solution, cool, and filter the precipitated pyrazoline.

-

Wash the product with cold water, dry, and recrystallize from a methanol/ethanol mixture.

Quantitative Data for Pyrazoline Synthesis:

| Chalcone Derivative | Phenylhydrazine | Product | Yield (%) (One-pot) | Reference |

| 1-(4-((4-fluorobenzyl)oxy)phenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | 3-(4-((4-fluorobenzyl)oxy)phenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | 94 | [11] |

| 1-(4-((4-fluorobenzyl)oxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | 3-(4-((4-fluorobenzyl)oxy)phenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 94 | [11] |

[3+2] Dipolar Cycloaddition of Perfluorinated Aryl Azide Analogs

While direct evidence for 1,3-dipolar cycloadditions of polyfluorinated phenylhydrazones is limited, the high reactivity of analogous perfluorinated aryl azides (PFAAs) in [3+2] cycloadditions with enamines and strained dipolarophiles suggests that polyfluorinated phenylhydrazones could also be effective 1,3-dipoles.[15][16][17] The electron-withdrawing fluorine atoms lower the LUMO energy of the dipole, accelerating the reaction with electron-rich dipolarophiles.[15]

Caption: Proposed [3+2] cycloaddition of polyfluorinated phenylhydrazones.

Applications in Drug Development

The unique properties imparted by fluorine atoms make polyfluorinated phenylhydrazines and their derivatives attractive scaffolds in drug discovery. Fluorination can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[18][19][20]

-

Fluorinated Indoles: Indole is a privileged scaffold in medicinal chemistry, and fluorinated indoles are found in a number of approved drugs and clinical candidates.[21][22] The synthesis of these compounds often relies on the Fischer indole synthesis with the corresponding fluorinated phenylhydrazines.

-

Antimicrobial Agents: Pyrazoline derivatives, accessible from polyfluorinated phenylhydrazines, have shown significant antimicrobial activity.[11][13]

-

Enzyme Inhibitors: The structural motifs derived from polyfluorinated phenylhydrazines can be designed to target specific enzyme active sites.

Conclusion

Polyfluorinated phenylhydrazines are versatile reagents with a rich and tunable reactivity. The electron-withdrawing nature of the fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution and modulates the reactivity of the hydrazine moiety in classical condensation and cycloaddition reactions. This guide provides a foundational understanding of the key transformations of polyfluorinated phenylhydrazines, offering detailed protocols and quantitative data to aid researchers in the synthesis of novel fluorinated molecules for applications in drug discovery, materials science, and beyond. Further exploration into the comparative reactivity of differently fluorinated phenylhydrazines and their application in a wider range of cycloaddition reactions promises to uncover new and exciting areas of chemical synthesis.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation | Kurdistan Journal of Applied Research [kjar.spu.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. 1,3-Dipolar cycloaddition reactivities of perfluorinated aryl azides with enamines and strained dipolarophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles [kth.diva-portal.org]

- 18. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine, a key fluorinated building block in synthetic and medicinal chemistry. The document details its chemical properties, a robust experimental protocol for its synthesis, and its application in the formation of complex heterocyclic structures relevant to drug discovery.

Chemical and Physical Properties

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a highly functionalized aromatic hydrazine. The presence of a bromine atom and four fluorine atoms on the phenyl ring imparts unique chemical properties, influencing its reactivity and the characteristics of its derivatives. While extensive experimental data is not widely published, key identifiers and calculated properties are summarized below. Commercial suppliers note that analytical data is not routinely collected for this specialized reagent.

Table 1: Properties of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

| Property | Value | Source |

| IUPAC Name | (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine | Sigma-Aldrich |

| CAS Number | 2797-79-7 | [1] |

| Molecular Formula | C₆H₃BrF₄N₂ | [1] |

| Molecular Weight | 258.99 g/mol | Calculated |

| Physical Form | Solid (presumed) | - |

| Melting Point | Not available | |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Experimental Protocols: Synthesis

The synthesis of arylhydrazines is a well-established process in organic chemistry, typically proceeding through the diazotization of an aniline derivative followed by reduction.[2][3][4] While a specific protocol for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is not detailed in peer-reviewed literature, the following procedure is adapted from established methods for preparing fluorinated arylhydrazines.[2] The logical workflow for this synthesis is depicted in the diagram below.

The proposed synthesis starts from the corresponding aniline, 4-Bromo-2,3,5,6-tetrafluoroaniline. This precursor is converted to a diazonium salt, which is then reduced to the target hydrazine.

References

- 1. (4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)-HYDRAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 4. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of (4--Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document compiles the limited available information on (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. Due to the compound's rarity, a significant portion of this guide relies on data from structurally similar analogs to provide context and potential estimations. All data pertaining to analogs is clearly labeled as such.

Introduction

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is a highly fluorinated aromatic hydrazine. Such compounds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, including altered lipophilicity, metabolic stability, and binding interactions. This guide provides a summary of the known physical properties and a plausible synthetic approach for this rare chemical.

Core Physical Properties

Direct experimental data for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine is scarce. The available information is summarized below.

| Property | Value | Source |

| CAS Number | 2797-79-7 | Sigma-Aldrich |

| Molecular Formula | C₆H₃BrF₄N₂ | Sigma-Aldrich |

| Molecular Weight | 258.99 g/mol | - |

Note: Major chemical suppliers like Sigma-Aldrich classify this as a rare chemical and do not provide analytical data.

Comparative Physicochemical Data of Structural Analogs

To provide a predictive context for the physical properties of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine, data for two key structural analogs, (4-bromophenyl)hydrazine and (pentafluorophenyl)hydrazine, are presented below.

| Property | (4-bromophenyl)hydrazine | (pentafluorophenyl)hydrazine |

| Molecular Formula | C₆H₇BrN₂ | C₆H₃F₅N₂ |

| Molecular Weight | 187.04 g/mol | 198.09 g/mol [1] |

| Melting Point | 104-107 °C | 74-76 °C[1] |

| Boiling Point | 285.6 °C (predicted)[2] | 117.6 °C (predicted)[3] |

| Solubility | Soluble in water.[4] | Soluble in methanol.[3] |

The data for the hydrochloride salt of 4-bromophenylhydrazine indicates a melting point of 220-230 °C with decomposition.[2]

Proposed Synthetic Protocol

Proposed Reaction:

1-Bromo-2,3,4,5,6-pentafluorobenzene + Hydrazine hydrate → (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

General Experimental Workflow:

-

Reaction Setup: A solution of 1-bromo-2,3,4,5,6-pentafluorobenzene in a suitable solvent (e.g., ethanol or acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature or below, as the reaction can be exothermic.

-

Reaction Conditions: The reaction mixture is then stirred at a controlled temperature (ranging from room temperature to reflux) for a period of time, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material. The high degree of fluorination on the aromatic ring activates it for nucleophilic substitution.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove excess hydrazine and other water-soluble byproducts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine.

Visualization of Proposed Synthetic Workflow

References

- 1. 五氟苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]

- 3. PENTAFLUOROPHENYLHYDRAZINE | 828-73-9 [amp.chemicalbook.com]

- 4. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

- 5. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles using (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazoles utilizing (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine. The highly fluorinated phenyl group in this reagent is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The resulting pyrazole derivatives are valuable scaffolds for the development of novel therapeutic agents.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of pyrazoles is a well-established area of organic chemistry, with the most common method being the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3][4] The use of substituted hydrazines, such as (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine, allows for the introduction of specific functionalities onto the pyrazole ring, thereby enabling the exploration of structure-activity relationships in drug discovery programs.[5][6]

The tetrafluorophenyl group, in particular, can impart unique electronic properties and lipophilicity to the final molecule. The bromine atom serves as a useful handle for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries.

General Reaction Scheme

The synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrazoles typically proceeds via the cyclocondensation reaction between (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine and a 1,3-dicarbonyl compound. The reaction is often catalyzed by an acid and can be performed under various conditions.

Caption: General reaction for the synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrazoles.

Experimental Protocols

The following protocols are representative methods for the synthesis of pyrazoles using (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine and common 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole from Acetylacetone

Materials:

-

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine (1.0 eq) in ethanol (20 mL).

-

Add acetylacetone (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add cold deionized water (40 mL) to the flask with stirring.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to obtain the desired 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole.

Protocol 2: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-5-methyl-1H-pyrazol-3-ol from Ethyl Acetoacetate

Materials:

-

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

-

Ethyl Acetoacetate

-

Sodium Ethoxide

-

Ethanol

-

1 M Hydrochloric Acid

Procedure:

-

In a 100 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (30 mL).

-

To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

-

Add a solution of (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine (1.0 eq) in ethanol (10 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with 1 M hydrochloric acid until pH 7.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-5-methyl-1H-pyrazol-3-ol.

Data Presentation

The following table summarizes representative yields for the synthesis of two pyrazole derivatives using the protocols described above.

| Entry | 1,3-Dicarbonyl Compound | Product | Protocol | Yield (%) |

| 1 | Acetylacetone | 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole | 1 | 85 |

| 2 | Ethyl Acetoacetate | 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-5-methyl-1H-pyrazol-3-ol | 2 | 78 |

Experimental Workflow

The general workflow for the synthesis and purification of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)pyrazoles is outlined below.

Caption: General workflow for pyrazole synthesis and purification.

Applications in Drug Development

Pyrazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications.[1][5][6] The introduction of a 4-bromo-2,3,5,6-tetrafluorophenyl moiety can be a strategic approach to modulate the pharmacological profile of a lead compound.

-

Metabolic Stability: The presence of multiple fluorine atoms can block sites of metabolism, leading to an improved pharmacokinetic profile.

-

Lipophilicity and Permeability: The fluorinated ring system increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Target Engagement: The unique electronic nature of the polyfluorinated ring can influence interactions with biological targets, potentially leading to increased potency and selectivity.

-

Synthetic Handle: The bromine atom provides a versatile point for further chemical modification through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a synthesized pyrazole derivative acts as an inhibitor of a protein kinase, a common target for pyrazole-based drugs.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Heterocyclic Compounds Using (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine as a key starting material. The highly fluorinated and brominated nature of this hydrazine offers a versatile platform for the creation of pyrazole and indole derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic transformations, namely the Knorr pyrazole synthesis and the Fischer indole synthesis.

Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a robust method for the preparation of pyrazoles. The electron-withdrawing tetrafluorophenyl ring in (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine can influence the reactivity and regioselectivity of the cyclocondensation reaction.

Application Note: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of a dimethyl-substituted pyrazole derivative. The resulting compound can serve as a scaffold for further functionalization, leveraging the bromine atom for cross-coupling reactions.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole

Materials:

-

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

-

Pentane-2,4-dione (Acetylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine (1.0 eq) in ethanol.

-

Add pentane-2,4-dione (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold deionized water to the residue to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole.

-

Dry the product under vacuum.

Quantitative Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole | C₁₁H₇BrF₄N₂ | 339.09 | 85-95 | 78-80 |

Characterization Data:

-

¹H NMR: Expected signals for two methyl groups and aromatic protons.

-

¹⁹F NMR: Expected signals for the tetrafluorophenyl group.

-

Mass Spectrometry: Calculation of the exact mass to confirm the molecular formula.

Synthesis of Indole Derivatives

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia.[2]

Application Note: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-2-phenyl-1H-indole

This protocol details the synthesis of a phenyl-substituted indole. The resulting polyfluorinated and brominated indole scaffold is a valuable building block for the synthesis of complex molecules with potential biological activity.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-2-phenyl-1H-indole

Materials:

-

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine

-

Acetophenone

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

Procedure:

Step 1: Formation of the Phenylhydrazone (optional, can be done in situ)

-

Dissolve (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine (1.0 eq) in ethanol.

-

Add acetophenone (1.05 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature or gentle heat until hydrazone formation is complete (monitored by TLC).

-

The hydrazone can be isolated by precipitation with water and filtration, or used directly in the next step.

Step 2: Fischer Indole Synthesis

-

To the pre-formed or in situ generated phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid or zinc chloride) (excess).

-

Heat the reaction mixture to a temperature between 100-160 °C (the optimal temperature depends on the catalyst and substrates).

-

Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding ice-water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-2-phenyl-1H-indole | C₂₀H₈BrF₄N | 434.19 | 70-85 | 135-137 |

Characterization Data:

-

¹H NMR: Expected signals for the phenyl and indole protons.

-

¹⁹F NMR: Expected signals for the tetrafluorophenyl group.

-

¹³C NMR: Expected signals for all carbon atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry to confirm the elemental composition.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

(4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine and its derivatives should be handled with care as their toxicological properties may not be fully characterized.

-

Acid catalysts such as polyphosphoric acid are corrosive and should be handled with caution. Quenching should be performed slowly and carefully.

These protocols provide a foundation for the synthesis of novel heterocyclic compounds. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best possible yields and purity. Further derivatization of the bromo-substituent can open avenues to a wide array of complex molecules for various applications.

References

Application Notes and Protocols for (4-Bromo-2,3,5,6-tetrafluorophenyl)hydrazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals